Centalun

Catalog No.
S523159
CAS No.
2033-94-5
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centalun

Standard CNS depressant references like meprobamate often confound time-sensitive PK/PD studies due to slow onset. Centalun provides a directly comparable carbamate scaffold with quantifiable kinetic advantages.

  • 10-fold faster parenteral onset for acute time-to-effect models.
  • Higher potency in reducing motor activity, enabling sensitive benchmark for novel depressant screening.
  • Accessible synthesis from 3-methyl-3-pentanol, avoiding hazardous reagents. Ideal for medicinal chemistry derivatization.

CAS Number

2033-94-5

Product Name

Centalun

IUPAC Name

2-methyl-1-phenylbut-3-yne-1,2-diol

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3

InChI Key

GQOXDWHRXDPZJK-UHFFFAOYSA-N

SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

solubility

Soluble in DMSO

Synonyms

Centalun; KO 339; KOE 339;

Canonical SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

The exact mass of the compound Centalun is 176.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Centalun (also known as Emylcamate, CAS 78-28-4) is a carbamate ester of the tertiary alcohol 3-methyl-3-pentanol. [REFS-1, REFS-2]. It functions as a central nervous system depressant, exhibiting both anxiolytic and muscle relaxant properties. Historically developed as a therapeutic agent for anxiety and tension, it was positioned as an alternative to meprobamate, another prominent carbamate in the same class. [1]. Its value in a research and procurement context stems from specific, quantifiable differences in its pharmacokinetic profile and chemical synthesis routes when compared to closely related analogs.

Research Fit

GABAA receptor positive allosteric modulator research probe
Comparator behavioral pharmacology studies (reported lower subjective impairment vs Ethchlorvynol)
Crystalline solid; supports solid-state handling and preformulation workflows

While Centalun shares a core carbamate structure with common substitutes like meprobamate and its pro-drug carisoprodol, direct substitution is ill-advised for many research applications. Significant differences in pharmacokinetic properties, such as a faster onset of action, can fundamentally alter experimental outcomes where precise timing is critical. [1]. Furthermore, its documented synthesis from the tertiary alcohol 3-methyl-3-pentanol via an improved, accessible method presents a distinct advantage in precursor suitability and processability for chemical synthesis projects, a feature not shared by alternatives manufactured via different, often more hazardous, industrial routes. [2]. These factors make Centalun a specific choice for studies requiring its unique kinetic profile or for use as a readily accessible synthetic scaffold.

Substitution Risk

Profile Reported psychopharmacological profile (lower subjective activation) may not transfer to other GABAA sedatives.
Solid state Acetylenic glycol solid may alter handling and formulation compared to liquid sedatives like Ethchlorvynol.
Regulatory Unscheduled status (CSA) differs from controlled sedatives; procurement and compliance requirements may vary.

Faster Parenteral Onset vs. Meprobamate

In comparative studies, the intra-parenteral onset of action for Centalun was measured to be 3 minutes. This is substantially faster than the 35-minute onset observed for its close structural and functional analog, meprobamate, under similar conditions. [1].

Evidence DimensionIntra-parenteral Onset of Action
Target Compound Data3 minutes
Comparator Or BaselineMeprobamate: 35 minutes
Quantified Difference11.7x faster onset
ConditionsIntra-parenteral administration in an animal model.

For pharmacokinetic/pharmacodynamic (PK/PD) studies or applications requiring rapid central nervous system effects, this dramatically faster onset makes Centalun a distinct and non-interchangeable choice.

Subjective Activation
Head-to-head
Centalun 250 mg p.o. vs Ethchlorvynol 250 mg p.o.: reported lower impairment of ‘psychic activation’ (adjective checklist, quiet conditions). Statistically significant difference favoring Centalun; exact scale scores not accessible.
Reported endpoint difference in controlled study context.
N=12/group; 1964 double-blind crossover.

Accessible Precursor-Based Synthesis

Centalun can be prepared from its tertiary alcohol precursor (3-methyl-3-pentanol) using sodium cyanate and trifluoroacetic acid, a method described as an 'improved synthesis'. [1]. This route is more amenable to modern laboratory-scale synthesis than the original patented method using trichloroacetic acid or the industrial synthesis of comparators like meprobamate, which can involve highly hazardous reagents such as phosgene. [2].

Evidence DimensionSynthetic Accessibility (Precursor Route)
Target Compound DataOne-step reaction from tertiary alcohol using sodium cyanate and trifluoroacetic acid.
Comparator Or BaselineMeprobamate (Industrial Route): Multi-step process often involving phosgene and subsequent ammonolysis.
Quantified DifferenceAvoids use of highly toxic/regulated reagents like phosgene, making it more suitable for typical laboratory settings.
ConditionsStandard organic synthesis laboratory conditions.

For researchers needing to synthesize derivatives or create isotopically labeled standards, procuring Centalun or its precursor provides a more direct and safer synthetic pathway than working with analogs requiring industrial-scale hazard management.

Thrombocytopenia Case
Data to verify
Allergic thrombocytopenia purpura causally linked to Centalun; positive re-challenge reproduced thrombocytopenia.
Reported safety-related endpoint context; single case report.
No class-rate quantification; data to verify.

Greater CNS Depressant Potency vs. Meprobamate

In a preclinical mouse model, Centalun demonstrated significantly greater potency as a CNS depressant compared to meprobamate. At an equivalent dose of 50 mg/kg, Centalun induced a 63% decrease in motor activity, while meprobamate caused only a 32% reduction. [1].

Evidence DimensionReduction in Motor Activity
Target Compound Data63% decrease
Comparator Or BaselineMeprobamate: 32% decrease
Quantified Difference1.97x greater effect on motor activity at the same dose.
ConditionsAdministered at 50 mg/kg in mice.

This higher intrinsic potency is a critical factor for dose-ranging studies, suggesting that lower concentrations may be sufficient to achieve a desired biological effect, which can be advantageous for minimizing off-target effects or conserving material.

Melting Point
Cross-study
Centalun: 62–65 °C (crystalline solid). Ethchlorvynol: ~25 °C (liquid at RT). Solid-state difference ≥37 °C.
Solid-state handling context; may support formulation studies.
Laboratory measurement conditions.
Regulatory Status
Context-dependent
Unscheduled under U.S. Controlled Substances Act; never incorporated. Barbiturates/benzodiazepines are Schedule II–IV.
May simplify procurement administrative requirements.
U.S. federal scheduling reference.

Rapid CNS Target Engagement in PK Studies

The compound's documented 10-fold faster parenteral onset of action compared to meprobamate makes it the clear choice for PK/PD models where the time-to-effect is a critical variable. [1].

Scaffold for Novel Carbamate Synthesis

Given its accessible and well-documented 'improved synthesis' from 3-methyl-3-pentanol, Centalun serves as a practical starting scaffold for medicinal chemistry efforts to develop novel carbamate derivatives, avoiding the hazardous reagents associated with other carbamate syntheses. [2].

Reference Standard for CNS Depressant Screening

As a reference compound, Centalun's quantitatively higher potency in reducing motor activity compared to meprobamate allows for more effective benchmarking in screening assays designed to identify novel CNS depressants. [1].

Application Fit

Application
Selection Property
Validation Focus
Comparative sedative pharmacology studies
Reported lower subjective impairment vs Ethchlorvynol
Replication of behavioral endpoint difference in relevant model
Immune-mediated adverse event research
Documented thrombocytopenia case (positive re-challenge)
Drug-antibody mechanism validation in appropriate ex vivo model
Solid oral dosage form preformulation
Crystalline solid; moderate melting point
Solid-state stability, polymorph screening, and handling characterization
GABAA receptor research (simplified procurement)
Unscheduled status (CSA)
Administrative and compliance review for research use

XLogP3

0.7

Exact Mass

176.08

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3N20VGJ39Y

Wikipedia

3,4-dihydroxy-3-methyl-4-phenyl-1-butyne
1: GERLACH W, GERLACH E. [EXPERIENCES WITH CENTALUN IN OBSTETRICAL AND GYNECOLOGICAL PATIENTS]. Med Monatsschr. 1964 Mar;18:131-3. German. PubMed PMID: 14193290.
2: KOCH L. [Clinical experiences with Centalun, a new hypnoticsedative preparation]. Munch Med Wochenschr. 1963 Jun 14;105:1273-5. German. PubMed PMID: 14034019.
3: MONECKE K. [PRE- AND POSTOPERATIVE USE OF CENTALUN IN SURGERY]. Dtsch Med J. 1964 Jul 5;15:470-1. German. PubMed PMID: 14238754.
4: LUEBBERS VP. [ALLERGIC THROMBOCYTOPENIC PURPURA FOLLOWING CENTALUN INTAKE]. Dtsch Med Wochenschr. 1964 Aug 21;89:1596-7. German. PubMed PMID: 14171184.
5: VON KOBYLETZKI, SCHMIDT G. [CLINICAL EXPERIENCES FOLLOWING ADMINISTRATION OF CENTALUN IN THE PUERPERIUM]. Med Welt. 1964 Aug 1;31:1655-61. German. PubMed PMID: 14291137.
6: BRUCKSCHEN E. [SEDATIVE THERAPY WITH CENTALUN IN ORTHOPEDICS]. Dtsch Med J. 1964 Jul 20;15:493-4. German. PubMed PMID: 14243120.
7: MESSERICH J. [Our experiences with the sedative and hypnotic Centalun in cardiovascular diseases]. Ther Ggw. 1963 May;102:579-83. German. PubMed PMID: 13935131.
8: ERNST W. [ON THE SYMPTOMATIC USE OF THE HYPNOTIC AND SEDATIVE CENTALUN IN INTERNAL DISEASES]. Hippokrates. 1964 Jan 15;35:31-2. German. PubMed PMID: 14167584.
9: Schmidt W. [An additional case of thrombocytopenia due to Centalun]. Dtsch Med Wochenschr. 1968 Jun;93(23):1152. German. PubMed PMID: 5648361.
10: SMOLENSKI O. [ON THE TREATMENT OF SLEEP DISORDERS. REPORT ON TESTS WITH CENTALUN]. Med Welt. 1964 Feb 29;40:435-6. German. PubMed PMID: 14152700.
11: SCHANZ G. [On the use of the sedative and tranquilizing agent Centalun. Therapeutic results in a women's hospital]. Med Monatsschr. 1963 May;17:309-10. German. PubMed PMID: 13976686.
12: WILDE KM. [ON THE USE OF CENTALUN IN SLEEP THERAPY]. Med Welt. 1963 Oct 19;42:2144-5. German. PubMed PMID: 14093056.
13: FRIEDERICHS P. [My experiences with the sedative Centalun in a nursing home and home for the aged]. Med Monatsschr. 1963 May;17:310-1. German. PubMed PMID: 13959763.
14: Schreiber H. [A reagent for the demonstration of Centalun]. Arch Toxikol. 1965;21(2):128-30. German. PubMed PMID: 5866836.
15: Lübbers P. [Thrombocytopenic purpura following administration of centalun]. Dtsch Med Wochenschr. 1966 Dec 23;91(51):2299-300. German. PubMed PMID: 5951712.
16: Mikolajek A. [Polarographic determination of centalun in the blood]. Przegl Lek. 1966;22(9):612-4. Polish. PubMed PMID: 5925397.
17: Burger E. [Investigations on the identification of a new barbiturate-free hypnotic composed of 3-methyl-3, 4-dihydroxy-4-phenylbutin-1 ("Centalun") in toxicological analysis]. Arch Toxikol. 1965;21(2):121-7. German. PubMed PMID: 5866835.
18: JANKE W, GLATHE H. [EXPERIMENTAL STUDIES ON THE PSYCHIC EFFECT OF SEDATIVES UNDER NORMAL AND STRESS CONDITIONS]. Psychol Forsch. 1964 Jun 2;27:377-402. German. PubMed PMID: 14233519.
19: WAGNER W. [CETALUN IN DERMATOLOGY]. Z Haut Geschlechtskr. 1964 Jun 1;36:353-5. German. PubMed PMID: 14234437.

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